5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol
Overview
Description
5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol: is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitrophenyl group and an anthra[1,9-cd]isoxazol-6-ol core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol typically involves the reaction of 3-nitroaniline with anthra[1,9-cd]isoxazol-6-one. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Preparation of anthra[1,9-cd]isoxazol-6-one.
Step 2: Reaction of anthra[1,9-cd]isoxazol-6-one with 3-nitroaniline in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies, making it a valuable compound for drug discovery and development.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They are explored as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as dyes and pigments. Its unique chemical structure makes it suitable for applications in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the isoxazole core contributes to its overall stability and reactivity.
Comparison with Similar Compounds
- 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides
- 5-imino-3-methyl-2-(3-nitrophenyl)-4-oxazolidinethione
- 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one
Comparison: Compared to similar compounds, 5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol is unique due to its specific combination of a nitrophenyl group and an anthra[1,9-cd]isoxazol-6-ol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its derivatives exhibit a wide range of activities, from antimicrobial to anticancer, highlighting its versatility and potential in scientific research.
Properties
IUPAC Name |
10-(3-nitroanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4/c24-19-13-6-1-2-7-14(13)20-18-16(22-27-20)9-8-15(17(18)19)21-11-4-3-5-12(10-11)23(25)26/h1-10,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRQMSRMIWJIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360464 | |
Record name | AC1LLSKT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-01-1 | |
Record name | AC1LLSKT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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